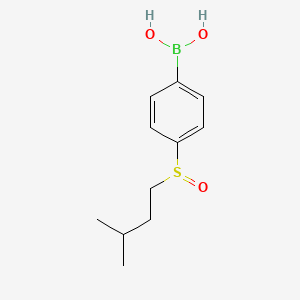

(4-(Isopentylsulfinyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(3-methylbutylsulfinyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-9(2)7-8-16(15)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXKJWZOEWXOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675218 | |

| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-92-9 | |

| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(Isopentylsulfinyl)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Novel Building Block in Organic Synthesis

(4-(Isopentylsulfinyl)phenyl)boronic acid emerges as a promising, yet underexplored, building block for organic synthesis, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its anticipated chemical properties, logical synthetic pathways, and potential applications, drawing upon established principles of boronic acid chemistry and the influence of the isopentylsulfinyl substituent. While direct experimental data for this specific molecule is limited, this document serves as an expert-led predictive analysis to guide researchers in its effective utilization.

The unique combination of a versatile boronic acid moiety and a chiral sulfinyl group on a phenyl ring offers intriguing possibilities for creating complex molecular architectures with specific stereochemical and electronic properties. The isopentyl group further introduces lipophilicity, a key parameter in modulating the pharmacokinetic profiles of drug candidates. This guide will delve into the core chemical characteristics of this compound, providing a solid foundation for its application in advanced research and development.

Physicochemical Properties: A Predictive Analysis

The chemical behavior of this compound is dictated by the interplay of its three key components: the phenyl ring, the boronic acid group, and the isopentylsulfinyl substituent.

| Property | Predicted Value/Characteristic | Rationale and Expert Insights |

| Molecular Formula | C₁₁H₁₇BO₃S | Based on the constituent atoms. |

| Molecular Weight | 240.13 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid. | Phenylboronic acids are typically crystalline solids[1][2]. The presence of the sulfinyl group is unlikely to alter this physical state. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, DMSO, and THF.[1][2] | The boronic acid group imparts some water solubility, but the phenyl ring and the isopentyl group contribute to its lipophilic character. Solubility in organic solvents is expected to be good, facilitating its use in a wide range of reaction conditions. |

| pKa | ~8.5 - 9.0 | The pKa of phenylboronic acid is around 8.8.[1][2] The isopentylsulfinyl group is expected to be weakly electron-withdrawing, which might slightly lower the pKa compared to unsubstituted phenylboronic acid. |

| Stability | Moderately stable under ambient conditions. Sensitive to heat and strong oxidizing agents. May undergo dehydration to form the corresponding boroxine (a trimeric anhydride). | Boronic acids are known to be hygroscopic and can dehydrate upon heating.[1] The sulfinyl group can be oxidized to a sulfonyl group under strong oxidizing conditions. For long-term storage, it is advisable to keep it in a cool, dry, and dark place under an inert atmosphere. The use of N-methyliminodiacetic acid (MIDA) boronates can be a strategy to enhance stability for long-term storage and controlled release in reactions.[3] |

| Chirality | The sulfur atom in the sulfinyl group is a stereocenter. The compound can exist as two enantiomers (R and S). | This inherent chirality is a significant feature, making it a valuable building block for asymmetric synthesis and the development of stereochemically defined drug candidates. |

Synthesis and Characterization: A Practical Workflow

The synthesis of this compound can be logically approached through a multi-step sequence, leveraging well-established methodologies in organic chemistry.

Proposed Synthetic Pathway

A plausible and efficient synthetic route would involve the preparation of a suitable aryl halide precursor followed by a metal-halogen exchange and subsequent borylation.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 4-Bromo-isopentylphenylsulfide

-

To a solution of 4-bromothiophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add isopentyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60 °C) and monitor by TLC until the starting material is consumed.

-

After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-bromo-isopentylphenylsulfide.

Step 2: Synthesis of 4-Bromo-isopentylphenylsulfoxide

-

Dissolve the 4-bromo-isopentylphenylsulfide (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) in DCM dropwise. Causality: Careful control of the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation to the corresponding sulfone.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting sulfoxide by column chromatography.

Step 3: Synthesis of this compound

-

Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Add a solution of 4-bromo-isopentylphenylsulfoxide (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.[4] Trustworthiness: The formation of the Grignard reagent is a critical step; maintaining anhydrous conditions is paramount to success.

-

After the Grignard reagent is formed, cool the solution to -78 °C.

-

Add triisopropyl borate (1.5 eq) dropwise, maintaining the low temperature.[4]

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude boronic acid can be purified by recrystallization or by forming a boronic ester derivative for easier purification, followed by hydrolysis.[5]

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): ¹H NMR will show characteristic peaks for the aromatic protons, the isopentyl group, and the B(OH)₂ protons (which are often broad and may exchange with D₂O). ¹³C NMR will confirm the carbon framework. ¹¹B NMR will show a characteristic signal for the boronic acid group.[6]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the B-O-H stretching (~3300-3500 cm⁻¹), S=O stretching (~1050 cm⁻¹), and C-S stretching.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the enantiomers if a stereoselective synthesis was not employed.

Reactivity and Applications in Drug Discovery

The true utility of this compound lies in its reactivity, which opens doors to a wide array of applications, particularly in the synthesis of novel pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling: A Cornerstone Reaction

The paramount application of this boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[4][5] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful tool for constructing biaryl and related structures.

Figure 2: General scheme of a Suzuki-Miyaura coupling reaction involving the title compound.

Expert Insights on Experimental Choices:

-

Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required.[7]

-

Base and Solvent System: The base is necessary to activate the boronic acid for transmetalation.[7] The choice of base and solvent system can significantly impact the reaction rate and selectivity. Aqueous bases are commonly used and can accelerate the reaction.[8]

Other Potential Reactions and Applications

Beyond the Suzuki coupling, this compound can participate in other important transformations:

-

Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of C-N and C-O bonds, providing access to substituted anilines and phenyl ethers.[9]

-

As a Chiral Lewis Acid: The boronic acid moiety can act as a Lewis acid, and the presence of the chiral sulfinyl group could enable its use in asymmetric catalysis.

-

Sensors and Responsive Materials: Phenylboronic acids are known to reversibly bind with diols, a property exploited in the development of glucose sensors and glucose-responsive drug delivery systems.[10][11][12] The isopentylsulfinyl group could modulate the binding affinity and selectivity.

-

Proteasome Inhibitors: Boronic acids are a key pharmacophore in several approved anticancer drugs that act as proteasome inhibitors.[13][14] The unique substitution pattern of this molecule could lead to novel proteasome inhibitors with improved potency and selectivity.[15]

Conclusion: A Versatile Tool for Modern Chemistry

This compound represents a valuable and versatile building block for organic chemists. Its predicted properties, combined with a logical and accessible synthetic route, make it an attractive candidate for a wide range of applications. The presence of the chiral sulfinyl group and the lipophilic isopentyl chain offer unique opportunities for fine-tuning the properties of target molecules in drug discovery and materials science. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this promising reagent into their synthetic endeavors.

References

-

Wikipedia. Phenylboronic acid. [Link]

-

Georganics. Phenylboronic acid – preparation and application. [Link]

-

PubChem. 4-Isopropylphenylboronic acid. [Link]

-

PubChem. 4-Acetylphenylboronic acid. [Link]

-

ResearchGate. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3434–3435. [Link]

- Google Patents. Process for producing phenylboronic acids and triphenylboroxines.

- Google Patents. Process for the preparation of substituted phenylboronic acids.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Santos, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3267. [Link]

-

Leonori, D., et al. (2017). α-Sulfinyl Benzoates as Precursors to Li and Mg Carbenoids for the Stereoselective Iterative Homologation of Boronic Esters. Journal of the American Chemical Society, 139(33), 11529–11532. [Link]

-

Agilent. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

-

Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]

-

Xi, L., et al. (2024). Asymmetric 2,3-Addition of Sulfinylamines with Arylboronic Acids Enabled by Nickel Catalysis. Journal of the American Chemical Society. [Link]

-

Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]

-

Royal Society of Chemistry. Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. [Link]

-

Wang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Society for Biomaterials, 29(1), 1-10. [Link]

- Google Patents. Substituted phenyl boronic acid containing polymers and methods of use.

-

Chem Help ASAP. Suzuki cross-coupling reaction. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

Bolshan, Y., & Batey, R. A. (2005). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. Organic Letters, 7(8), 1487–1490. [Link]

- Google Patents. Boronic ester and acid compounds.

-

ResearchGate. Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

-

Zhang, Y., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Controlled Release, 356, 45-63. [Link]

Sources

- 1. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]

- 15. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing & Synthesis Guide: (4-(Isopentylsulfinyl)phenyl)boronic Acid

The following technical guide details the commercial status, sourcing strategy, and synthetic methodology for (4-(Isopentylsulfinyl)phenyl)boronic acid , a specialized organoboron intermediate.

Executive Summary: Commercial Availability Status

Current Status: Not Commercially Available (Stock Item) As of Q1 2026, this compound is not listed as a stock catalog item by major global distributors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks). It is classified as a Custom Synthesis Candidate .

Researchers seeking this compound must choose between two strategic paths:

-

Analog Substitution: Utilizing the commercially available sulfonyl (sulfone) or alkoxy analogs if the specific sulfoxide oxidation state is not critical.

-

Custom/In-House Synthesis: Constructing the molecule via a specific sequence that preserves the labile C–B bond while establishing the sulfoxide moiety.

Commercial Analog Landscape

If the exact sulfoxide functionality is not strictly required for your SAR (Structure-Activity Relationship) study, the following off-the-shelf analogs are recommended:

| Compound Name | Structure Type | CAS Number | Availability | Key Property Diff. |

| (4-(Isopentylsulfonyl)phenyl)boronic acid | Sulfone ( | 1217500-93-0 | High (BLD Pharm, etc.) | Higher polarity, non-chiral, strong H-bond acceptor. |

| (4-(Isopentyloxy)phenyl)boronic acid | Ether ( | 1198156-69-2 | High (Fluorochem, etc.) | Lower polarity, no H-bond acceptor capability at linker. |

| (4-(Methylsulfinyl)phenyl)boronic acid | Sulfoxide ( | 166386-48-7 | Medium | Different steric profile (Methyl vs Isopentyl). |

Technical Specification & Properties

For custom synthesis requests or internal production, the following specifications define the target molecule.

-

IUPAC Name: (4-(3-methylbutylsulfinyl)phenyl)boronic acid

-

Molecular Formula:

-

Molecular Weight: 240.13 g/mol

-

Predicted LogP: ~1.8 – 2.1 (Moderate Lipophilicity)

-

Chirality: The sulfinyl sulfur is a chiral center. Synthetic product will be racemic unless asymmetric oxidation is employed.

-

Stability Warning: Boronic acids are prone to dehydration (forming boroxines) and oxidation. The sulfoxide group is sensitive to over-oxidation to sulfone.

Strategic Sourcing Decision Matrix

Use the following logic flow to determine the most efficient acquisition method.

Figure 1: Decision matrix for sourcing the target compound based on SAR requirements and scale.

In-House Synthetic Protocol (The "Safe" Route)

Senior Scientist Insight: The primary failure mode in synthesizing this compound is oxidative deboronation . Standard oxidation protocols (e.g.,

Therefore, the boron moiety must be installed after the oxidation state of the sulfur is established.

Retrosynthetic Analysis

Target

Step-by-Step Methodology

Step 1: Thioether Formation

-

Reagents: 4-Bromobenzenethiol (1.0 eq), 1-Bromo-3-methylbutane (1.1 eq),

(2.0 eq), DMF. -

Protocol:

-

Dissolve 4-Bromobenzenethiol in DMF (0.5 M).

-

Add

and stir for 15 min at RT to form the thiolate. -

Add isopentyl bromide dropwise.

-

Stir at 60°C for 4 hours. Monitor by TLC (hexanes).

-

Workup: Dilute with water, extract with EtOAc, wash with brine.

-

Yield: Expect >90% of 4-bromophenyl isopentyl sulfide .

-

Step 2: Selective Oxidation (The Critical Step)

-

Objective: Oxidize Sulfide

Sulfoxide without over-oxidation to Sulfone. -

Reagents: Sodium Periodate (

, 1.05 eq), Methanol/Water (1:1). -

Why

? Unlike mCPBA or -

Protocol:

-

Dissolve sulfide from Step 1 in MeOH/Water (0.2 M).

-

Add

in portions at 0°C. -

Allow to warm to RT and stir for 12 hours.

-

QC Check: NMR must show splitting of the

-methylene protons (diastereotopic due to chiral sulfoxide). -

Workup: Filter precipitate, extract filtrate with

. -

Product: 1-bromo-4-(isopentylsulfinyl)benzene .

-

Step 3: Miyaura Borylation

-

Objective: Install Boron.

-

Reagents:

(1.1 eq), -

Protocol:

-

Combine bromo-sulfoxide, Bis(pinacolato)diboron, KOAc, and catalyst in a pressure vial.

-

Degas with

or Ar for 10 mins (Oxygen inhibits Pd cycle). -

Heat to 80°C for 4-6 hours.

-

Note: Sulfoxides are generally compatible with Pd-catalyzed coupling, whereas organolithium routes (n-BuLi) risk Pummerer-type side reactions or ortho-lithiation [3].

-

Purification: Silica gel chromatography (EtOAc/Hexane).

-

Product: This compound pinacol ester .

-

Step 4: Hydrolysis (Optional)

If the free acid is strictly required:

-

Treat the pinacol ester with

/

Synthetic Workflow Diagram

Figure 2: Optimized synthetic route avoiding oxidative deboronation.

Quality Control & Validation

To ensure the synthesized material meets "Commercial Grade" standards, verify the following:

-

NMR Validation:

-

Sulfoxide Chirality: The

protons adjacent to the sulfur (isopentyl chain) should appear as two complex multiplets rather than a simple triplet/doublet. This confirms the formation of the chiral sulfoxide center. -

Over-oxidation Check: Ensure no peak shift corresponds to the sulfone (typically downfield shift compared to sulfoxide).

-

-

Purity:

by HPLC. -

Boron Content: Verify by

NMR (typically ~30 ppm for boronic esters).

References

-

Oxidative Instability of Boronic Acids

-

Lippert, A. R., et al. (2011). "Reaction-based fluorescent probes for selective imaging of hydrogen sulfide in living cells." Journal of the American Chemical Society.[1] Link (Demonstrates H2O2 oxidation of boronate to phenol).

- See also: Arkivoc 2021, viii, 0-0 (Catalyst-free rapid conversion of arylboronic acids to phenols).

-

-

Selective Oxidation of Sulfides

-

Gupta, P. K., et al. (2019). "The Selective Oxidation of Sulfides to Sulfoxides...". MDPI. Link

- Methodology: Sodium periodate ( ) is the gold standard for stopping oxidation at the sulfoxide stage without touching the sulfone.

-

-

Compatibility of Sulfoxides in Pd-Catalysis

-

Chen, J., et al. (2020). "Suzuki–Miyaura Cross-Coupling of Sulfoxides". ACS Catalysis. Link (Confirms stability of sulfoxides under Pd-catalyzed conditions).

-

Sources

Safety and handling of (4-(Isopentylsulfinyl)phenyl)boronic acid

An In-depth Technical Guide to the Safe Handling of (4-(Isopentylsulfinyl)phenyl)boronic Acid

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on hazard identification, risk mitigation, and emergency preparedness. By integrating established principles for handling analogous arylboronic acids and sulfinyl-containing compounds, this guide establishes a framework for the safe and effective utilization of this compound in a laboratory setting.

Introduction: Understanding the Compound

This compound is an organoboron compound that possesses both a boronic acid moiety and a sulfinyl group. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions and as a building block for complex molecules in medicinal chemistry.[1][2] The boronic acid group facilitates participation in reactions like the Suzuki-Miyaura coupling, while the sulfinyl group can influence the compound's solubility, reactivity, and potential biological activity.[3][4] Given the reactive nature of its constituent functional groups, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure laboratory safety.

Hazard Identification and Risk Assessment

2.1. Inferred Hazards from Analogous Compounds

Based on the safety profiles of phenylboronic acid, 4-methylphenylboronic acid, and 4-(methylsulfonyl)phenylboronic acid, the following hazards should be anticipated[5][6][7][8][9]:

-

Acute Oral Toxicity: Phenylboronic acid is classified as harmful if swallowed.[7][10] Therefore, ingestion of this compound should be considered toxic.

-

Skin and Eye Irritation: Many arylboronic acids are known to cause skin and serious eye irritation.[3][8][9] Direct contact with the skin or eyes is likely to result in irritation.

-

Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[8][9]

2.2. Reactivity and Stability Considerations

-

Hygroscopicity: Arylboronic acids are often hygroscopic solids.[6]

-

Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[11] This process is often reversible in the presence of water.[11]

-

Incompatibility: This compound is likely incompatible with strong oxidizing agents and strong acids.[12]

-

Sulfinyl Group Reactivity: Sulfinyl compounds can be reactive, and some, like sulfinyl chlorides, are known to be unstable.[13] While the sulfinyl group in the target molecule is more stable, its potential for reactivity should not be disregarded.

Table 1: Summary of Inferred Hazards and GHS Classifications

| Hazard Statement | GHS Classification (Inferred) | Primary Route of Exposure | Potential Health Effects |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion | Harmful |

| Causes skin irritation | Skin Irritation (Category 2) | Skin Contact | Irritation, redness |

| Causes serious eye irritation | Eye Irritation (Category 2A) | Eye Contact | Serious irritation, redness, pain |

| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Inhalation | Respiratory tract irritation, coughing |

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE and engineering controls, is essential for minimizing exposure.

3.1. Mandatory Personal Protective Equipment

-

Eye Protection: Chemical safety goggles with side shields are required at all times.[14]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[14] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[15]

-

Protective Clothing: A laboratory coat that covers the arms and fastens in the front is mandatory.[14] Closed-toe shoes should always be worn in the laboratory.[14]

3.2. Engineering Controls

-

Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[5][10] A chemical fume hood is required when there is a potential for dust generation or aerosolization.[16]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[12]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

4.1. Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[6][10]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][16] Do not eat, drink, or smoke in areas where chemicals are handled.[10][15]

-

Grounding: When transferring large quantities of the solid, take precautionary measures against static discharge.

4.2. Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[12]

-

Atmosphere: Due to the hygroscopic nature of boronic acids, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[12]

-

Temperature: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[10][16]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents and strong acids.[12]

Experimental Workflows and Methodologies

The following protocols outline the fundamental steps for the safe handling of this compound in a research setting.

5.1. Protocol for Weighing and Preparing Solutions

-

Preparation: Don the appropriate PPE (safety goggles, lab coat, and gloves). Ensure the chemical fume hood is operational.

-

Weighing: Tare a clean, dry weighing vessel on an analytical balance inside the fume hood. Carefully transfer the desired amount of the solid compound to the vessel, minimizing dust creation.

-

Dissolution: Add the chosen solvent to the vessel containing the compound. Gently swirl or stir to dissolve. If necessary, use a sonicator to aid dissolution.

-

Transfer: Transfer the solution to the reaction vessel using appropriate glassware.

-

Cleanup: Clean any spills immediately. Decontaminate the weighing area and any equipment used.

5.2. Visualizing the Safe Handling Workflow

Caption: Workflow for Safe Handling of the Compound.

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

6.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[15]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[15]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and show the container or label to the medical personnel.[10]

6.2. Spill and Leak Procedures

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6]

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it into a suitable container for disposal.

-

Ventilation: Ensure adequate ventilation of the affected area.

6.3. Decision-Making in Case of a Spill

Caption: Spill Response Decision Tree.

Waste Disposal

All waste containing this compound must be handled as hazardous waste.

-

Solid Waste: Collect solid waste in a clearly labeled, sealed container.

-

Liquid Waste: Collect liquid waste containing the compound in a labeled, sealed container.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[7]

Conclusion

While this compound is a valuable tool in chemical synthesis, it must be handled with the respect and caution afforded to all potentially hazardous laboratory chemicals. By understanding its inferred hazards, diligently using appropriate personal protective equipment and engineering controls, and adhering to the established protocols for handling, storage, and disposal, researchers can safely unlock its synthetic potential. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety training and to consult with their safety officer for any further guidance.

References

-

Chemdox. (n.d.). Safety Data Sheet: Phenyl boronic acid-d5. Retrieved from [Link]

-

Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

Labkem. (2024, November 4). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

-

NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

-

Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190–3198. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

- Google Patents. (n.d.). WO2005097809A2 - Synthesis of boronic ester and acid compounds.

-

Zhang, L., Jiao, L., & Yi, J. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications, 12(1), 5243. [Link]

-

Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Soares, J., Silva, F., & Ferreira, I. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

St. Jean, D. J., Jr., & Wang, Y. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Journal of Chromatography A, 1178(1-2), 44–52. [Link]

Sources

- 1. WO2005097809A2 - Synthesis of boronic ester and acid compounds - Google Patents [patents.google.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. sds.chemdox.com [sds.chemdox.com]

- 6. carlroth.com [carlroth.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. aksci.com [aksci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. orgsyn.org [orgsyn.org]

- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

Storage Conditions for Aryl Boronic Acids: A Technical Guide

Executive Summary

Aryl boronic acids are the workhorses of modern medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling. However, their utility is frequently compromised by a "stability paradox": they are chemically versatile yet physically capricious. This guide addresses the three primary degradation vectors—protodeboronation , oxidative deboronation , and dehydration-driven trimerization —and provides evidence-based protocols for their suppression.

Part 1: The Stability Paradox & Degradation Mechanisms

The Boroxine-Acid Equilibrium (The "Purity" Trap)

A common misconception is that aryl boronic acids exist purely as monomeric species (

-

The Mechanism: This is a reversible dehydration reaction. Removal of water (via vacuum drying or desiccators) drives the equilibrium toward the boroxine.

-

The Impact: Boroxine formation is not chemical degradation; the boroxine is often just as reactive in Suzuki couplings because the base/water in the reaction mixture hydrolyzes it back to the active monomer.

-

The Risk: The primary issue is stoichiometry . Pure boronic acid has a different molecular weight than its boroxine. If a researcher assumes a sample is 100% acid but it is actually 50% boroxine, the catalyst loading and equivalents will be incorrect.

Chemical Degradation Pathways

Unlike reversible dehydration, the following pathways lead to irreversible destruction of the reagent.

A. Protodeboronation (The "Substituent Effect")

This is the cleavage of the

-

Mechanism: It is highly pH-dependent.

-

Acidic/Neutral:[2] Direct protonolysis (slow for most, rapid for 2-pyridyl derivatives).

-

Basic: Involves the formation of a boronate anion

, which undergoes unimolecular fragmentation.

-

-

Critical Insight: Electron-withdrawing groups (EWGs) or heteroatoms (like nitrogen in the 2-position) stabilize the transition state for

cleavage, making these substrates highly unstable. 2-Pyridineboronic acid is the archetype of instability, often decomposing within days at room temperature due to zwitterionic self-catalysis.

B. Oxidative Deboronation

-

Mechanism: Atmospheric oxygen inserts into the

bond, eventually yielding a phenol ( -

Susceptibility: Electron-rich aryl boronic acids are significantly more prone to oxidation than electron-deficient ones.

Visualization of Degradation Pathways

Caption: Figure 1. The central equilibrium between acid and boroxine is reversible (green zone), while oxidative and protodeboronation pathways (red/yellow) lead to irreversible reagent loss.

Part 2: Storage Protocols

Standard Operating Procedures (SOP)

The following protocols are graded by the inherent stability of the substrate.

| Substrate Class | Examples | Storage Temp | Atmosphere | Container | Shelf Life (Est.) |

| Robust | Phenylboronic acid, 4-Methylphenylboronic acid | Ambient or 4°C | Air (Low Humidity) | Taped Glass Vial | >12 Months |

| Oxidation Prone | 4-Methoxyphenylboronic acid, Alkyl boronic acids | 2–8°C | Argon/Nitrogen | Amber Vial + Desiccant | 6–12 Months |

| Hydrolysis Prone | 2-Fluorophenylboronic acid, Polyfluorinated aryls | -20°C | Argon | Sealed under Inert Gas | 3–6 Months |

| Hyper-Labile | 2-Pyridineboronic acid , 2-Furanboronic acid | -20°C to -80°C | Argon | Double-sealed / Glovebox | <1 Month |

The "Dry" Protocol (Preventing Hydrolysis)

Moisture is the enemy of the labile substrates because water acts as a reactant in the rate-determining step of protodeboronation.

-

Desiccation: Store vials inside a secondary container (jar) containing active desiccant (Drierite or Silica Gel).

-

Cold Warm-up: Crucial Step. When removing a sample from the freezer (-20°C), allow it to equilibrate to room temperature before opening the vial. Opening a cold vial condenses atmospheric moisture onto the reagent, accelerating degradation.

The "Inert" Protocol (Preventing Oxidation)

For electron-rich substrates:

-

Purge: Flush the headspace of the vial with Argon (heavier than air) rather than Nitrogen after every use.

-

Seal: Use Parafilm or electrical tape around the cap threads to minimize gas exchange.

Part 3: Advanced Stabilization (MIDA Boronates)

When a boronic acid (like 2-pyridineboronic acid) is too unstable for practical storage, the industry standard solution is to convert it into a MIDA (N-methyliminodiacetic acid) boronate .

Why MIDA Works

In a standard boronic acid, the boron atom has an empty p-orbital (

-

Result: The empty p-orbital is filled. The molecule becomes chemically inert to hydrolysis and oxidation.

-

Release: The reactivity can be toggled "on" by hydrolyzing the MIDA ester with a mild base (e.g.,

or

MIDA vs. Pinacol vs. Free Acid

| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate |

| Atom Economy | High | Medium | Low (High MW) |

| Bench Stability | Variable (Poor to Good) | Good | Excellent (Indefinite) |

| Chromatography | Difficult (Streaking) | Good (Hydrolyzes on Silica) | Excellent (Stable on Silica) |

| 2-Pyridyl Stability | Very Poor | Poor | High |

MIDA Release Workflow

Caption: Figure 2. The MIDA strategy acts as a 'time-release' capsule, protecting the boron center until the specific moment of reaction.

Part 4: Quality Control & Purification

Before using a stored boronic acid, verify its integrity.

1H NMR Validation

-

Solvent: Use anhydrous DMSO-

or Acetone- -

Differentiation:

-

Monomer: Sharp peaks.

protons often appear as a broad singlet around 8.0–9.0 ppm (concentration dependent). -

Boroxine:[3][4][5][6] Look for multiple sets of aryl peaks if the conversion is partial.

-

De-borylated Arene: Look for new proton signals corresponding to the position where Boron was attached (e.g., a new triplet or doublet in the aromatic region).

-

Re-purification (Recrystallization)

If a sample has partially oxidized or dehydrated:

-

Dissolve the crude solid in hot water (or water/ethanol mix).

-

Filter hot to remove insoluble impurities (often oxidized phenols or polymerized byproducts).

-

Cool slowly to 4°C to crystallize the boronic acid.

-

Note: This re-hydrates boroxines back to the monomeric acid.

References

-

Mechanisms of Protodeboronation: Cox, P. A., et al. (2010).[7] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [Link]

-

MIDA Boronate Technology: Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis. Journal of the American Chemical Society. [Link]

-

Boroxine-Acid Equilibrium: Iovine, P. M., et al. (2010). Boroxines: Synthesis, Structure, and Properties. Dalton Transactions.[4] [Link]

-

Stability of 2-Pyridyl Boronates: Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. escholarship.org [escholarship.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Theoretical studies on (4-(Isopentylsulfinyl)phenyl)boronic acid

Executive Summary

This technical guide outlines the theoretical framework for characterizing (4-(Isopentylsulfinyl)phenyl)boronic acid , a bifunctional molecular scaffold. While specific experimental data on this CAS entry is limited to commercial building block specifications, its structural components—a boronic acid warhead and a chiral sulfinyl lipophilic tail —position it as a significant candidate for medicinal chemistry (specifically proteasome inhibition and sugar sensing) and organometallic synthesis.

This document provides researchers with a self-validating computational protocol to predict the molecule's electronic structure, reactivity, and binding kinetics. We synthesize established theoretical principles of phenylboronic acids (PBAs) with the specific stereoelectronic constraints of the isopentylsulfinyl substituent.

Molecular Architecture & Electronic Properties[1]

The molecule comprises a phenyl ring substituted at the para positions with a boronic acid group [

Density Functional Theory (DFT) Parameters

To accurately model the interaction between the electron-deficient boron and the electron-withdrawing sulfoxide, the following level of theory is recommended:

| Parameter | Recommendation | Rationale |

| Functional | Accounts for long-range dispersion forces critical for the isopentyl tail. | |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory to model the empty p-orbital of boron and anionic boronate species. |

| Solvation | PCM / SMD (Water) | Boronic acid equilibrium (trigonal vs. tetrahedral) is solvent-dependent. |

| Chirality | The sulfinyl sulfur is a stereocenter; enantiomers must be optimized separately. |

Electronic Effects & pKa Modulation

The reactivity of phenylboronic acids is governed by their pKa (typically ~8.8 for unsubstituted PBA). The sulfinyl group exerts a strong electron-withdrawing inductive effect (

-

Hammett Prediction: The Hammett constant (

) for a sulfinyl group ( -

Theoretical Consequence: This electron withdrawal decreases electron density at the boron atom, increasing its Lewis acidity.

-

Predicted pKa: Theoretical extrapolation suggests a pKa shift from 8.8 to approximately 7.6–7.9 .

-

Significance: This shift brings the pKa closer to physiological pH (7.4), enhancing the molecule's ability to form reversible covalent bonds with diols (sugars) or serine residues in proteins under biological conditions [1, 2].

Computational Workflow: From Structure to Function

The following diagram illustrates the required workflow to fully characterize this molecule, moving from conformational analysis to target docking.

Figure 1: Standardized computational workflow for characterizing sulfinyl-substituted phenylboronic acids.

Reactivity & Pharmacophore Modeling

Proteasome Inhibition (The "Warhead" Theory)

Boronic acids are validated pharmacophores for proteasome inhibition (e.g., Bortezomib). They act by forming a reversible tetrahedral adduct with the catalytic Threonine-1 (

-

Mechanism: The boron atom acts as an electrophilic trap for the nucleophilic hydroxyl of Threonine.

-

Role of Isopentylsulfinyl:

-

S2 Pocket Occupancy: The isopentyl group is lipophilic. Molecular docking studies should verify if this tail fits into the hydrophobic S2 or S3 pockets of the proteasome, potentially conferring specificity over other serine proteases [3, 4].

-

Chiral Discrimination: Docking simulations must be run for both sulfoxide enantiomers (

and

-

Suzuki-Miyaura Coupling

For synthetic chemists, the theoretical concern is catalyst poisoning.

-

Sulfur Interference: Sulfoxides can coordinate to Palladium (Pd). DFT calculations of the B-Pd transmetallation transition state versus S-Pd coordination are necessary.

-

Hypothesis: The steric bulk of the isopentyl group may protect the sulfur, preventing it from poisoning the Pd catalyst, thereby allowing the boronic acid to participate efficiently in cross-coupling reactions.

Experimental Validation Protocols

To validate the theoretical models, the following experimental assays are standard:

Protocol A: pKa Determination (Spectrophotometric Titration)

-

Preparation: Dissolve 10 µM this compound in phosphate buffer with 1% DMSO.

-

Titration: Adjust pH from 4.0 to 10.0 in 0.2 increments.

-

Detection: Monitor UV-Vis absorbance shifts. The conversion from trigonal (

) to tetrahedral ( -

Analysis: Fit the inflection point of the Absorbance vs. pH curve to the Henderson-Hasselbalch equation.

Protocol B: 20S Proteasome Inhibition Assay

-

Reagents: Purified 20S proteasome, fluorogenic substrate (Suc-LLVY-AMC).

-

Incubation: Incubate enzyme with varying concentrations of the boronic acid (0.1 nM to 10 µM) for 30 mins at 37°C.

-

Initiation: Add substrate.

-

Readout: Measure fluorescence (Ex 380 nm / Em 460 nm).

-

Validation: Compare

values against Bortezomib (positive control).

References

-

Electronic Effects on Boronic Acid Acidity

- Study: "Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases..."

-

Significance: Establishes that electron-withdrawing sulfur groups lower pKa, enhancing physiological binding.[1]

-

Source:

-

Boronic Acid-Diol Interactions

- Study: "The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols."

- Significance: Provides the Hammett plot correlation required to predict the pKa of the isopentylsulfinyl deriv

-

Source:

-

Proteasome Inhibitor Modeling

- Study: "Computational Approaches for the Discovery of Human Proteasome Inhibitors."

- Significance: Details the covalent docking protocols (Gold/AutoDock) for boronic acid warheads targeting Thr1.

-

Source:

-

Structure Source

-

Entry: 4-(Isopentylsulfinyl)phenylboronic acid (CAS 1217500-92-9).[2]

-

Source:

-

Sources

Methodological & Application

Application Note: Optimizing Suzuki-Miyaura Coupling with (4-(Isopentylsulfinyl)phenyl)boronic Acid

[1]

Executive Summary & Strategic Context

This guide details the protocol for utilizing (4-(Isopentylsulfinyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling (SMC).[1] While boronic acids are ubiquitous in medicinal chemistry, this specific substrate presents a unique "push-pull" challenge:

-

The Sulfinyl Group (-S(=O)R): An electron-withdrawing group (EWG) that activates the boronic acid for transmetallation but simultaneously increases the risk of protodeboronation and potential catalyst coordination.[1]

-

The Isopentyl Chain: A lipophilic tail that alters solubility profiles compared to standard methyl-sulfinyl analogs, requiring specific solvent considerations.[1]

This protocol is designed for drug discovery workflows where the sulfoxide moiety serves as either a pharmacophore or a chiral auxiliary.

Mechanistic Insight: The "Sulfoxide Dilemma"

To optimize the reaction, one must understand the electronic and steric environment of the substrate.

Electronic Activation vs. Instability

The sulfinyl group at the para position exerts a strong inductive and mesomeric electron-withdrawing effect (

-

Benefit: It increases the Lewis acidity of the boron center, facilitating the formation of the boronate "ate" complex (the active transmetallating species) upon base addition.

-

Risk: High electron deficiency on the ipso-carbon destabilizes the C-B bond, making it susceptible to protodeboronation (hydrolysis of the C-B bond by water), yielding the uncoupled sulfoxide byproduct.

Catalyst Interaction

Unlike sulfides (thioethers), sulfoxides are less prone to irreversibly poisoning Palladium (Pd) catalysts because the oxygen atom reduces the electron density on the sulfur.[1] However, the sulfinyl oxygen is a hard Lewis base and can still coordinate to Pd species, potentially retarding the catalytic cycle if the ligand system is not sufficiently bulky.

Visualization: The Sulfinyl-Modulated Catalytic Cycle

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting specific risks associated with sulfinyl-boronic acids.[1]

Experimental Protocol

Two methods are provided. Method A is the robust, cost-effective standard.[1] Method B is the high-performance protocol for sterically hindered or deactivated coupling partners.[1]

Pre-Reaction Checklist

-

Substrate: this compound (Store at 4°C; hygroscopic).

-

Inert Gas: Argon or Nitrogen (Balloon or manifold).[1]

-

Solvent Degassing: Sparge solvents with inert gas for 15 mins prior to use.[1]

Method A: The Robust Standard (Pd(dppf)Cl2)

Best for: Standard aryl bromides/iodides and scalable synthesis.[1]

Reagents:

-

This compound (1.2 equiv)[1]

-

Aryl Halide (1.0 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)[1]

-

Why: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center and resisting displacement by the sulfoxide.

-

-

Base: K₂CO₃ (2.0 - 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

-

Why: The isopentyl chain requires organic solubility (Dioxane), while the boronic acid activation requires water.[1]

-

Step-by-Step:

-

Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 288 mg), and Pd(dppf)Cl₂ (0.03 mmol).

-

Seal & Purge: Seal the vial with a septum. Evacuate and backfill with Argon (x3).[1]

-

Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) via syringe. Stir to dissolve lipophilic components.[1]

-

Base Addition: Inject degassed aqueous K₂CO₃ (2M, 1.5 mL).

-

Reaction: Heat to 80°C - 90°C for 4–12 hours. Monitor by LC-MS.

-

Endpoint: Look for consumption of Aryl Halide.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.

Method B: High-Performance (Buchwald G3)

Best for: Aryl chlorides, sterically crowded partners, or if Method A fails.[1]

Reagents:

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (1-3 mol%)[1]

-

Why: These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition of chlorides and completely prevent sulfoxide coordination to the metal center.

-

-

Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)[1]

-

Why: Anhydrous K₃PO₄ can be used if protodeboronation is observed in Method A.[1]

-

-

Solvent: THF / Water (10:1) or Toluene / Water (10:1).

Step-by-Step:

Data Summary & Troubleshooting

Solvent Compatibility Table

The isopentyl chain dictates solubility.

| Solvent System | Solubility of Boronic Acid | Reaction Rate | Risk of Protodeboronation |

| Dioxane / H₂O | High | Fast | Moderate |

| Toluene / H₂O | High (Best for Isopentyl) | Moderate | Low |

| DMF / H₂O | High | Fast | High (High Temp) |

| Ethanol / H₂O | Moderate | Slow | Low |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst poisoning by Sulfoxide | Switch to XPhos Pd G3 or increase Pd(dppf)Cl₂ to 5-10 mol%. |

| Product = Ar-H (Dehalogenation) | Ensure solvents are anhydrous (if possible) or switch from isopropanol/ethanol to Toluene. | |

| Product = Ph-S(O)-Isopentyl (No Coupling) | Protodeboronation | The C-B bond broke before coupling.[1] Use a weaker base (K₂CO₃ instead of Cs₂CO₃) and lower temperature (60°C).[1] |

| Sulfone Formation (-SO₂-) | Oxidation | Ensure rigorous exclusion of air.[1] Check if the aryl halide is an oxidant (rare).[1] |

References

-

Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Fernández-Salas, J. A., et al. (2014). Sulfoxides as ligands in palladium-catalyzed cross-coupling reactions.[1][2] Catalysis Science & Technology, 4, 292-299. (Demonstrates sulfoxide coordination potential).

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

Application Notes & Protocols: (4-(Isopentylsulfinyl)phenyl)boronic acid in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Document ID: AN-PBA-2026-02

Abstract: This document provides a detailed technical guide on the potential applications of the novel compound, (4-(Isopentylsulfinyl)phenyl)boronic acid, in the field of drug discovery. As a less-characterized molecule, this guide extrapolates from the well-established roles of substituted phenylboronic acids (PBAs) to present hypothesized, yet scientifically grounded, applications. We explore its utility as a targeted enzyme inhibitor, a probe for cancer cell surface glycans, and a versatile building block in medicinal chemistry. Each section includes the scientific rationale, detailed experimental protocols, and data interpretation guidelines designed for researchers, scientists, and drug development professionals.

Introduction and Molecular Profile

This compound is a unique small molecule possessing three key functional domains that suggest significant potential in drug discovery:

-

The Phenylboronic Acid (PBA) Moiety: The boronic acid group is a versatile pharmacophore. It is an electrophilic species capable of forming reversible covalent bonds with nucleophilic residues, such as the serine in the active site of many enzymes.[1][2] This interaction mimics the tetrahedral transition state of substrate hydrolysis, making PBAs potent transition-state analog inhibitors.[2][3] Furthermore, it can form reversible ester bonds with 1,2- or 1,3-diols, a property widely exploited for targeting sugars like sialic acid, which is often overexpressed on cancer cells.[4][5]

-

The Isopentyl Group: This lipophilic alkyl chain provides a non-polar surface that can engage in hydrophobic interactions within the binding pockets of target proteins. This is critical for enhancing binding affinity and modulating selectivity compared to unsubstituted phenylboronic acid.

-

The Sulfoxide Linker: The sulfinyl (S=O) group is a polar, hydrogen bond-accepting moiety. Crucially, the sulfur atom is a stereocenter, meaning the molecule can exist as two distinct enantiomers ((R) and (S)). This chirality can be pivotal for achieving stereospecific interactions with biological targets, leading to significant differences in potency and selectivity between enantiomers.

This guide will detail the synthesis and potential downstream applications of this promising, albeit underexplored, molecule.

Synthesis and Characterization

A robust synthetic strategy is paramount for exploring the therapeutic potential of a new chemical entity. The following multi-step protocol is a plausible and logical pathway to synthesize this compound, based on established organic chemistry principles.[6][7]

Proposed Synthetic Pathway

Caption: Plausible 3-step synthesis of the target compound.

Protocol 2.1: Synthesis of this compound

Materials:

-

4-Bromothiophenol

-

1-Bromo-3-methylbutane (Isopentyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (HCl, 1 M)

-

Standard glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Step 1: Synthesis of (4-Bromophenyl)(isopentyl)sulfane a. To a solution of 4-bromothiophenol (1.0 eq) in acetone, add K₂CO₃ (1.5 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add 1-bromo-3-methylbutane (1.1 eq) dropwise. d. Heat the reaction to reflux and monitor by TLC until the starting material is consumed. e. Cool to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield the thioether.

-

Step 2: Synthesis of (4-Bromophenyl)(isopentyl)sulfoxide a. Dissolve the thioether from Step 1 (1.0 eq) in DCM and cool to 0 °C. b. Add a solution of m-CPBA (~77%, 1.05 eq) in DCM dropwise. Causality Note: Using approximately one equivalent of the oxidant is crucial to favor the formation of the sulfoxide over the sulfone. c. Stir at 0 °C and allow to warm to room temperature. Monitor by TLC. d. Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography to yield the racemic sulfoxide.

-

Step 3: Synthesis of this compound a. Under an inert atmosphere, dissolve the brominated sulfoxide from Step 2 (1.0 eq) in anhydrous THF and cool to -78 °C. b. Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes. Trustworthiness Note: The deep cold temperature is essential to prevent side reactions and ensure efficient lithium-halogen exchange. c. Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature at -78 °C. d. Stir for 2 hours at -78 °C, then allow the reaction to warm slowly to room temperature overnight. e. Quench the reaction by slowly adding 1 M HCl. Stir vigorously for 1 hour to hydrolyze the boronate ester. f. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The crude product can be purified by recrystallization or chromatography to yield the final boronic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application I: Enzyme Inhibition – A β-Lactamase Case Study

Scientific Rationale: The boronic acid moiety is a highly effective pharmacophore for inhibiting serine proteases, a class that includes bacterial β-lactamases.[1][8] These enzymes are primary drivers of antibiotic resistance. The boron atom acts as a potent electrophile that is attacked by the catalytic serine residue (e.g., Ser70 in many Class A β-lactamases) in the enzyme's active site.[9] This forms a stable, yet reversible, tetrahedral adduct, effectively inactivating the enzyme.[2] The (4-(Isopentylsulfinyl)phenyl) group serves as the "specificity element." The lipophilic isopentyl tail can interact with hydrophobic pockets near the active site, while the sulfoxide can form specific hydrogen bonds, potentially leading to high affinity and selectivity for certain β-lactamase isoforms over others.[9][10]

Caption: Boronic acid inhibition of a serine protease.

Protocol 3.1: Determining the Inhibitory Potency (Kᵢ) against a Class A β-Lactamase

Objective: To determine the inhibition constant (Kᵢ) of this compound against a representative β-lactamase (e.g., TEM-1).

Materials:

-

Purified TEM-1 β-lactamase

-

Nitrocefin (a chromogenic substrate)

-

This compound (test inhibitor), dissolved in DMSO

-

Assay Buffer: 50 mM sodium phosphate, pH 7.0

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 486 nm

Procedure:

-

Preparation: a. Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM). Create serial dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0 nM to 10 µM). b. Prepare a stock solution of Nitrocefin in DMSO and dilute in Assay Buffer to a working concentration of 200 µM (for a final assay concentration of 100 µM). c. Dilute the TEM-1 enzyme in Assay Buffer to a working concentration that gives a linear rate of hydrolysis for at least 10 minutes.

-

Assay Execution: a. In a 96-well plate, add 50 µL of Assay Buffer. b. Add 10 µL of the test inhibitor at various concentrations (or DMSO for the no-inhibitor control). c. Add 20 µL of the diluted TEM-1 enzyme solution to initiate the pre-incubation. Let it incubate for 15 minutes at room temperature. Causality Note: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for accurate Kᵢ determination of reversible inhibitors. d. Initiate the reaction by adding 20 µL of the 200 µM Nitrocefin solution to all wells. The final volume is 100 µL. e. Immediately place the plate in the reader and measure the change in absorbance at 486 nm every 30 seconds for 10 minutes. The rate of Nitrocefin hydrolysis is directly proportional to the increase in absorbance.

-

Data Analysis: a. Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. b. Determine the IC₅₀ value by plotting the percent inhibition ((V₀_control - V₀_inhibitor) / V₀_control * 100) against the logarithm of the inhibitor concentration and fitting to a dose-response curve. c. To determine the inhibition constant (Kᵢ) and the mode of inhibition, repeat the experiment with multiple fixed inhibitor concentrations across a range of substrate (Nitrocefin) concentrations. d. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections will reveal the mode of inhibition (competitive, non-competitive, etc.). e. Calculate Kᵢ using the appropriate formula for the observed inhibition mode. For competitive inhibition, Kᵢ = IC₅₀ / (1 + [S]/Kₘ).

Hypothetical Data Summary

| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Mode of Inhibition |

| (R)-Isopentylsulfinyl-PBA | TEM-1 β-Lactamase | 150 | 75 | Competitive |

| (S)-Isopentylsulfinyl-PBA | TEM-1 β-Lactamase | 2500 | 1250 | Competitive |

| Phenylboronic Acid (Control) | TEM-1 β-Lactamase | 15000 | 7500 | Competitive |

This table illustrates how the addition of the isopentylsulfinyl group and its specific stereochemistry could dramatically improve potency compared to the parent PBA.

Application II: Targeting Sialic Acid on Cancer Cell Surfaces

Scientific Rationale: Many cancer cells overexpress sialic acid on their surface glycoproteins and glycolipids.[11][12] Phenylboronic acid is known to form reversible covalent ester bonds with the diol groups present in sialic acids.[4] This specific interaction can be harnessed to selectively target cancer cells for diagnostic or therapeutic purposes.[13][14] By conjugating a cytotoxic drug or an imaging agent to a PBA-containing molecule, one can achieve targeted delivery. The (4-(Isopentylsulfinyl)phenyl) group would modulate the binding affinity and overall physicochemical properties (like solubility and cell permeability) of the targeting vector.

Caption: PBA binding to sialic acid on a cell surface.

Protocol 4.1: Cellular Binding Assay Using a Fluorescent Analog

Objective: To verify that this compound can mediate selective binding to cancer cells with high sialic acid expression.

Materials:

-

A fluorescently labeled version of the compound (e.g., conjugated to FITC).

-

High-sialic acid cancer cell line (e.g., MDA-MB-231).

-

Low-sialic acid control cell line (e.g., a non-cancerous line or neuraminidase-treated cancer cells).

-

Phosphate-buffered saline (PBS), Fetal Bovine Serum (FBS), cell culture medium.

-

Flow cytometer.

Procedure:

-

Cell Culture: Culture both high- and low-sialic acid cell lines to ~80% confluency under standard conditions.

-

Cell Preparation: a. Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface proteins. b. Wash the cells twice with cold PBS. c. Resuspend the cells in binding buffer (e.g., PBS with 1% FBS) at a concentration of 1x10⁶ cells/mL.

-

Binding Experiment: a. Aliquot 100 µL of the cell suspension into flow cytometry tubes. b. Add the fluorescently labeled PBA compound at various concentrations (e.g., 0.1 µM to 10 µM). c. Control Groups (Essential for validation):

- Unstained cells (negative control).

- Cells incubated with a non-boronic acid fluorescent control molecule.

- A competition experiment: pre-incubate cells with a 100-fold excess of unlabeled this compound before adding the fluorescent version. A significant decrease in fluorescence would confirm specific binding. d. Incubate the tubes for 1 hour at 4 °C to prevent internalization. e. Wash the cells three times with cold PBS to remove unbound compound. f. Resuspend the final cell pellet in 300 µL of PBS.

-

Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC). b. Compare the MFI of the high-sialic acid cells to the low-sialic acid cells. A significantly higher MFI in the target cell line indicates selective binding.

Application III: A Building Block in Medicinal Chemistry

Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in drug discovery.[15][16] Phenylboronic acids are key substrates in this palladium-catalyzed reaction, where they are coupled with aryl or vinyl halides (or triflates).[17][18] this compound can serve as a crucial building block to introduce the unique isopentylsulfinylphenyl moiety into a more complex drug scaffold, allowing medicinal chemists to explore structure-activity relationships related to this group.[15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfoxide synthesis by C-S coupling reaction or sulfinylation [organic-chemistry.org]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 18. books.rsc.org [books.rsc.org]

Troubleshooting & Optimization

Technical Support Guide: Purification of Crude (4-(Isopentylsulfinyl)phenyl)boronic Acid

Executive Summary & Compound Profile

This guide provides technical protocols for the purification of (4-(Isopentylsulfinyl)phenyl)boronic acid . This compound presents a unique purification challenge due to the amphoteric nature of the boronic acid moiety and the redox sensitivity of the sulfinyl (sulfoxide) group.

Compound Characteristics:

-

Chemical Formula:

-

Key Functionalities:

-

Boronic Acid (

): Prone to reversible dehydration (boroxine formation) and oxidation. -

Sulfinyl Group (

): Polar, chiral (racemic), and sensitive to over-oxidation to sulfone ( -

Isopentyl Tail: Increases lipophilicity, altering solubility profiles compared to simple phenylboronic acids.

-

Diagnostic Workflow (Decision Matrix)

Before initiating purification, assess the state of your crude material.[1] Use the following logic flow to determine the appropriate protocol.

Figure 1: Decision matrix for selecting the optimal purification strategy based on crude material properties.

Core Purification Protocols

Protocol A: Acid-Base Extraction (The "Gold Standard")

Objective: Remove non-acidic impurities (unreacted sulfide, aryl halides) and trace metals.

Mechanism: Boronic acids form water-soluble boronate salts (

Reagents:

-

1M NaOH (aq)

-

Diethyl ether (

) or Methyl tert-butyl ether (MTBE) -

2M HCl (aq) or 1M

Step-by-Step:

-

Dissolution: Dissolve the crude solid/oil in a minimal amount of

or MTBE. -

Extraction (Basic): Add 1M NaOH (3-4 equivalents). Shake vigorously.

-

Observation: The boronic acid converts to sodium boronate and migrates to the aqueous layer (bottom).

-

-

Separation: Separate the layers. Keep the Aqueous Layer .

-

Troubleshooting: If an emulsion forms, add a small amount of brine.

-

Organic Layer Wash:[2] Extract the organic layer once more with 1M NaOH to ensure full recovery. Combine aqueous extracts.

-

-

Washing: Wash the combined aqueous layer with fresh

(2x) to remove trapped lipophilic impurities. Discard these organic washes. -

Precipitation (Acidic): Cool the aqueous layer to 0°C. Slowly add 2M HCl dropwise with stirring until pH reaches ~2-3.

-

Critical: Do not overshoot to pH < 1, as this may promote protodeboronation (cleavage of the C-B bond).

-

-

Isolation: The product should precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Recrystallization (Polishing)

Objective: Remove boroxine trimers and trace sulfone impurities. Mechanism: Exploits the differential solubility of the isopentyl chain in mixed solvent systems.

Solvent System: Acetonitrile/Water (

Step-by-Step:

-

Dissolution: Place the crude solid in a flask. Add hot Acetonitrile (approx. 60°C) dropwise until fully dissolved.

-

Anti-solvent Addition: Remove from heat. Add hot water dropwise until the solution turns slightly cloudy (turbid).

-

Clarification: Add one drop of hot Acetonitrile to restore clarity.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) overnight.

-

Note: Rapid cooling may trap impurities.

-

-

Filtration: Collect crystals by vacuum filtration. Wash with cold 10%

in water.

Troubleshooting & FAQs

Issue 1: "My NMR spectrum shows a messy baseline and multiple sets of peaks."

Diagnosis: This is likely Boroxine Equilibrium , not necessarily chemical impurity. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[3] Verification:

-

Run the NMR in

with 1 drop of -

Result: The water hydrolyzes the boroxine back to the monomer. If the peaks sharpen and simplify to a single set, your product is pure.

Issue 2: "The product oils out instead of crystallizing."

Cause: The isopentyl chain adds significant lipophilicity, making the compound "greasy." Solution:

-

Trituration: Add cold hexanes or pentane to the oil and sonicate vigorously. This often induces nucleation.

-

Seeding: If you have a tiny crystal from a previous batch, add it to the oil.

-

Solvent Switch: Switch from EtOAc/Hexane to

/Pentane.

Issue 3: "I suspect Sulfone ( ) contamination."

Diagnosis: Sulfones are common byproducts if the oxidation of the sulfide was too aggressive. Differentiation:

-

TLC: Sulfones are generally more polar than sulfides but less polar than boronic acids.

-

Removal: Sulfones are non-acidic. Use Protocol A (Acid-Base Extraction). The sulfone will remain in the organic layer during the NaOH wash, while the boronic acid goes into the water.

Technical Data Summary

| Feature | Specification / Behavior |

| Storage | Store at 4°C under Argon. Boronic acids can slowly oxidize in air to phenols. |

| pKa (Est.) | ~8.5 - 9.0 (Boronic acid group). |

| Solubility | Soluble in DMSO, MeOH, EtOAc. Sparingly soluble in cold water. Soluble in basic water. |

| Stability | Avoid strong oxidizers (converts |

References

-

Boronic Acid Purification (General): Hall, D. G. (Ed.).[1][4][5] (2011).[6][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Boroxine Equilibrium: Iwanejko, J., et al. (2024). "Phenylboronic acid – preparation and application." Georganics. Link

-

Acid-Base Extraction Protocol: US Patent 6,576,789 B1. "Process for the preparation of substituted phenylboronic acids." Link

-

Sulfoxide/Sulfone Separation: Journal of Chemical Reviews, "Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts." (2019). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]